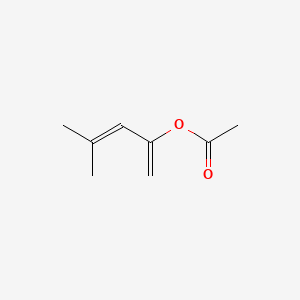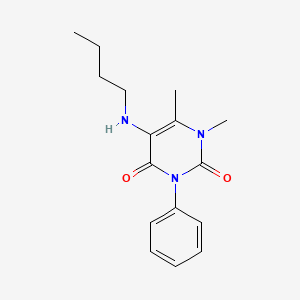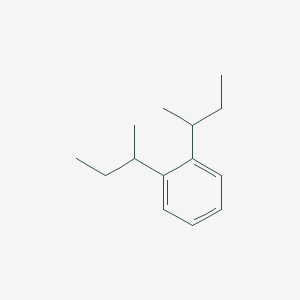![molecular formula C15H23NO3 B14683382 [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate CAS No. 25384-38-7](/img/structure/B14683382.png)
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with benzyl isocyanate. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal complex to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the benzyl group.
Major Products Formed
Oxidation: The major product is [2-(carboxymethyl)-2-methylpentyl] N-benzylcarbamate.
Reduction: The major product is [2-(hydroxymethyl)-2-methylpentyl] N-benzylamine.
Substitution: The major products depend on the nucleophile used; for example, using methoxide results in [2-(hydroxymethyl)-2-methylpentyl] N-methoxycarbamate.
Aplicaciones Científicas De Investigación
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential use as a drug or drug precursor.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-ethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-phenylcarbamate
Uniqueness
Compared to similar compounds, [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate has a unique benzyl group that enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes. This makes it a valuable tool in studying enzyme-substrate interactions and developing enzyme inhibitors.
Propiedades
Número CAS |
25384-38-7 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-3-9-15(2,11-17)12-19-14(18)16-10-13-7-5-4-6-8-13/h4-8,17H,3,9-12H2,1-2H3,(H,16,18) |
Clave InChI |
FQSWAPFQPLQSHF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)COC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


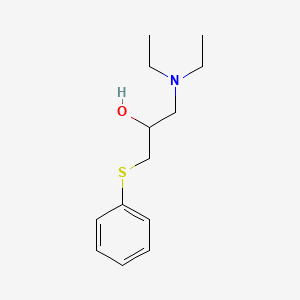

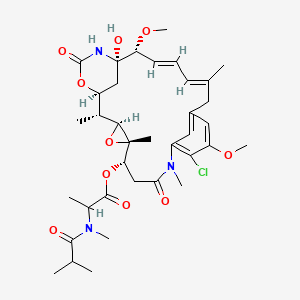
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
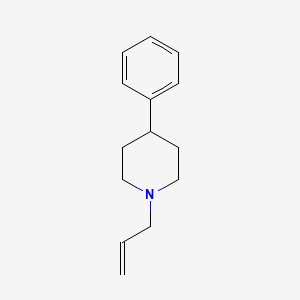

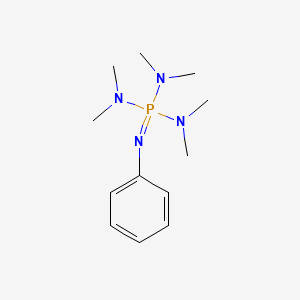
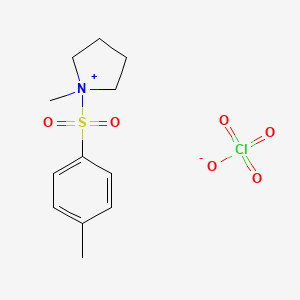
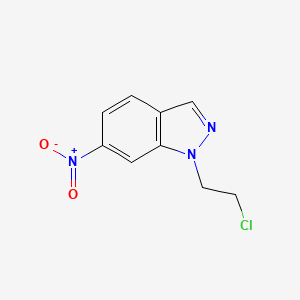
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
